molecular formula C32H36N8 B15160385 1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- CAS No. 687638-36-4

1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-

Cat. No.: B15160385
CAS No.: 687638-36-4
M. Wt: 532.7 g/mol
InChI Key: SEBCNQGDCFBGNY-UHFFFAOYSA-N
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Description

1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is a complex chemical compound that belongs to the class of piperazine derivatives. This compound features pyrrolo[1,2-a]quinoxaline groups, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes in the presence of amine and N-heterocyclic carbene (NHC) catalysts. The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized products .

Scientific Research Applications

1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Properties

CAS No.

687638-36-4

Molecular Formula

C32H36N8

Molecular Weight

532.7 g/mol

IUPAC Name

N-[3-[4-[3-(pyrrolo[1,2-a]quinoxalin-4-ylamino)propyl]piperazin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C32H36N8/c1-3-11-27-25(9-1)35-31(29-13-5-19-39(27)29)33-15-7-17-37-21-23-38(24-22-37)18-8-16-34-32-30-14-6-20-40(30)28-12-4-2-10-26(28)36-32/h1-6,9-14,19-20H,7-8,15-18,21-24H2,(H,33,35)(H,34,36)

InChI Key

SEBCNQGDCFBGNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC2=NC3=CC=CC=C3N4C2=CC=C4)CCCNC5=NC6=CC=CC=C6N7C5=CC=C7

Origin of Product

United States

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